molecular formula C27H22BrN3O4 B11555772 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11555772
M. Wt: 532.4 g/mol
InChI Key: DETKVSOQEBDRKW-OKCVXOCRSA-N
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Description

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, naphthyl, and bromobenzoate groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl 4-bromobenzoate with naphthalen-2-ylamine and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22BrN3O4

Molecular Weight

532.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H22BrN3O4/c1-34-25-14-18(6-13-24(25)35-27(33)20-7-10-22(28)11-8-20)16-30-31-26(32)17-29-23-12-9-19-4-2-3-5-21(19)15-23/h2-16,29H,17H2,1H3,(H,31,32)/b30-16+

InChI Key

DETKVSOQEBDRKW-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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